(4-Methylphenyl)diphenylsulfonium triflate
Overview
Description
(4-Methylphenyl)diphenylsulfonium triflate, also known as (4-Methylphenyl)diphenylsulfonium trifluoromethanesulfonate, is a chemical compound with the empirical formula C20H17F3O3S2 and a molecular weight of 426.47 g/mol . It is commonly used as a cationic photoinitiator and photoacid generator in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylphenyl)diphenylsulfonium triflate can be synthesized from diphenyl sulfide and (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate . The reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The triflate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulfonium compounds.
Scientific Research Applications
(4-Methylphenyl)diphenylsulfonium triflate has a wide range of scientific research applications, including:
Biology: The compound is utilized in studies involving photoacid generation, which can be used to control pH changes in biological systems.
Medicine: Research into drug delivery systems often employs this compound for its ability to generate acids upon exposure to light, aiding in targeted drug release.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)diphenylsulfonium triflate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+), which acts as a photoacid . This photoacid can then initiate various chemical reactions, such as polymerization or pH changes, depending on the application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Methylphenyl)diphenylsulfonium triflate include:
- (4-Fluorophenyl)diphenylsulfonium triflate
- (4-Iodophenyl)diphenylsulfonium triflate
- Triphenylsulfonium triflate
- (4-Phenoxyphenyl)diphenylsulfonium triflate
Uniqueness
This compound is unique due to its specific photoinitiating properties and the ability to generate acid upon light exposure. This makes it particularly useful in applications requiring precise control over chemical reactions, such as in the production of photoresists and other materials in the electronics industry .
Properties
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOATHYNVXCSGP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584133 | |
Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81416-37-7 | |
Record name | (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylphenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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